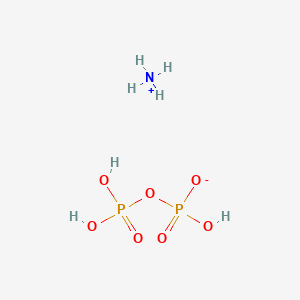
Monoammonium pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoammonium pyrophosphate is an inorganic compound with the chemical formula (NH₄)₂H₂P₂O₇. It is a derivative of pyrophosphoric acid and is commonly used in various industrial and agricultural applications. This compound is known for its stability and solubility in water, making it a valuable component in fertilizers and other chemical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoammonium pyrophosphate can be synthesized through the reaction of ammonium phosphate with phosphoric acid. The reaction typically involves heating a mixture of ammonium phosphate and phosphoric acid to a temperature where water is removed, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ammonia with phosphoric acid under controlled conditions. The process involves the careful control of temperature and pH to ensure the formation of the desired product. The resulting compound is then purified and crystallized for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Monoammonium pyrophosphate undergoes several types of chemical reactions, including:
Hydrolysis: It can hydrolyze in the presence of water to form ammonium phosphate and phosphoric acid.
Decomposition: Upon heating, it decomposes to release ammonia and phosphoric acid.
Complexation: It can form complexes with metal ions, which is useful in various industrial processes.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Decomposition: Heating is required, usually at temperatures above 200°C.
Complexation: Metal salts such as calcium chloride or magnesium sulfate are used as reagents.
Major Products Formed
Hydrolysis: Ammonium phosphate and phosphoric acid.
Decomposition: Ammonia and phosphoric acid.
Complexation: Metal pyrophosphate complexes.
Scientific Research Applications
Monoammonium pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug formulations and as a component in diagnostic assays.
Industry: Utilized in the production of fertilizers, fire retardants, and as a dispersing agent in ceramics and paints.
Mechanism of Action
The mechanism of action of monoammonium pyrophosphate involves its ability to release ammonia and phosphoric acid upon decomposition. These products can then participate in various biochemical and chemical processes. The compound can also form complexes with metal ions, which can influence the activity of enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Diammonium phosphate: Another ammonium phosphate compound with similar applications but different chemical properties.
Monoammonium phosphate: A related compound used primarily as a fertilizer.
Ammonium polyphosphate: A polymeric form of ammonium phosphate with extended chains of phosphate units.
Uniqueness
Monoammonium pyrophosphate is unique due to its specific chemical structure and properties, which allow it to participate in a variety of chemical reactions and form stable complexes with metal ions. Its solubility in water and stability under various conditions make it a versatile compound for industrial and research applications.
Properties
CAS No. |
22690-73-9 |
|---|---|
Molecular Formula |
H7NO7P2 |
Molecular Weight |
195.01 g/mol |
IUPAC Name |
azanium;phosphono hydrogen phosphate |
InChI |
InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
IYNIYQPKWZYHRQ-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].OP(=O)(O)OP(=O)(O)[O-] |
Related CAS |
27796-66-3 13813-81-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


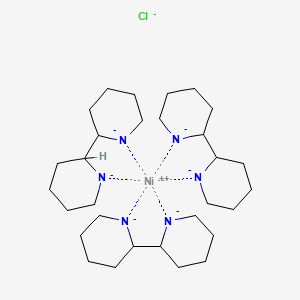
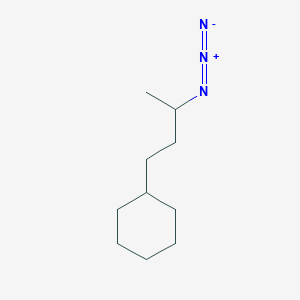
![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)

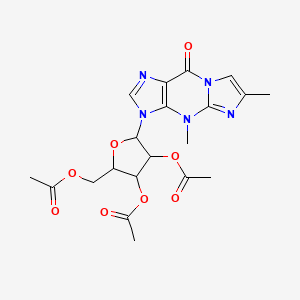
![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
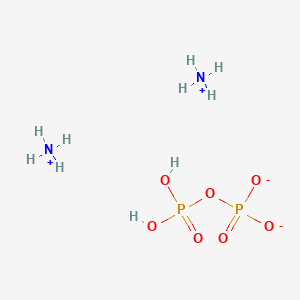

![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)
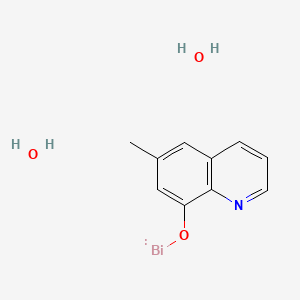
![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
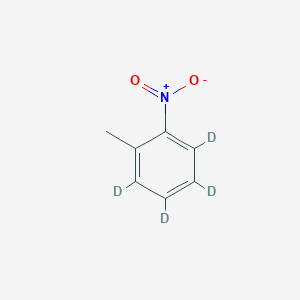
![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)
